molecular formula C7H13ClO2 B1274169 1,3-Dimethylbutyl chloroformate CAS No. 84000-72-6

1,3-Dimethylbutyl chloroformate

Cat. No. B1274169
CAS RN: 84000-72-6
M. Wt: 164.63 g/mol
InChI Key: DFDVWGPSPQCTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylbutyl chloroformate is a chemical compound that is related to various organohalogen compounds and derivatives. While the specific compound 1,3-dimethylbutyl chloroformate is not directly studied in the provided papers, the reactions and properties of similar compounds can give insights into its behavior. For instance, the study of trichloromethyl chloroformate provides information on the conformational properties of chloroformates in general, which could be relevant to understanding the structure of 1,3-dimethylbutyl chloroformate .

Synthesis Analysis

The synthesis of related compounds often involves reactions with chloroform or chloroformates. For example, 1,3,5-trimethylbiuret and 1,3-dimethylurea react with chloroform to produce various triazine derivatives . Although the synthesis of 1,3-dimethylbutyl chloroformate is not detailed in these papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of chloroformates can be quite complex, as seen in the study of trichloromethyl chloroformate, which exhibits a synperiplanar orientation in its conformation . This information is crucial as it can help predict the molecular geometry and potential reactivity of 1,3-dimethylbutyl chloroformate.

Chemical Reactions Analysis

The chemical reactions of organohalogen compounds are diverse. For instance, the reaction of 2,3-dimethyl-buta-1,3-diene with chlorine and iodine monochloride leads to various chlorinated products . This suggests that 1,3-dimethylbutyl chloroformate could also undergo reactions that lead to chlorination or substitution, depending on the reactants and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethylbutyl chloroformate can be inferred from related compounds. For example, the conformational properties and phase behavior of trichloromethyl chloroformate provide insights into the potential physical state and stability of chloroformates . Additionally, the reactivity of compounds like 1,3,5-trimethylbiuret with chloroform indicates that 1,3-dimethylbutyl chloroformate may also be reactive at elevated temperatures .

Scientific Research Applications

Intermolecular Hydrogen Bonding

1,3-Dimethylbutyl chloroformate is utilized in studies investigating intermolecular hydrogen bonding. For instance, 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates hydrogen bonding between amide and carboxylic acid groups, essential in molecular recognition (Wash et al., 1997).

Chiroptical Properties

Research on chiroptical properties involves 1,3-dimethylbutyl chloroformate. A study on 2,2-Dimethyl-1,3-dioxolane connected to pyrene moieties shows cryptochirality in chloroform, which can be deciphered in the photoexcited state (Amako et al., 2015).

Nonlinear Optical Properties

The compound is relevant in synthesizing materials with nonlinear optical properties. For example, a derivative of 1,3-dimethylbutyl chloroformate exhibits varying nonlinear absorption behavior in chloroform at different laser intensities, suggesting potential for optical device applications (Rahulan et al., 2014).

Phase Transition Studies

It is also used in studying phase transition behaviors. The host-guest complex of dipropoxypillar[5]arene and an ionic liquid in chloroform exhibits a lower critical solution temperature (LCST)-type phase transition, indicating potential applications in product and educt separation (Dong et al., 2013).

Molecular Complexation

Studies on molecular complexation involve 1,3-dimethylbutyl chloroformate. In chloroform-d, molecular tweezer compounds form complexes with nucleotide bases through hydrogen bonds and stacking interactions, showing the influence of microenvironment on complexation behavior (Zimmerman et al., 1991).

Antimicrobial and Anticancer Activity

Research on antimicrobial and anticancer activities utilizes this compound. For example, the chloroform extract of lichen Parmelia erumpens showed significant antimicrobial and anticancer properties, suggesting potential in drug development (Aravind et al., 2014).

properties

IUPAC Name

4-methylpentan-2-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDVWGPSPQCTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004264
Record name 4-Methylpentan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylbutyl chloroformate

CAS RN

84000-72-6
Record name 1,3-Dimethylbutyl carbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethylbutyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084000726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylpentan-2-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylbutyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.